molecular formula C20H18O6 B2966444 3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one CAS No. 859670-38-5

3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B2966444
CAS No.: 859670-38-5
M. Wt: 354.358
InChI Key: FGKWGFMFUYNTHL-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetically designed coumarin derivative of significant interest in medicinal chemistry and anticancer research. This compound features a coumarin core, a privileged structure in natural products, which is substituted at the 3-position with a 2,5-dimethoxyphenyl group and at the 7-position with a 2-oxopropoxy chain . The structural architecture of this molecule combines elements found in biologically active scaffolds; the coumarin nucleus is widely recognized for its diverse pharmacological activities, while the ether linkage at the 7-position is a key functional group for modulating physicochemical properties and biological interactions . This compound is primarily valued for research applications in the discovery and development of novel therapeutic agents. Coumarin-chalcone hybrid molecules, which share structural similarities with this compound, have demonstrated potent in vitro anti-breast cancer activity against hormone-responsive MCF-7 and triple-negative MDA-MB-231 cell lines, with some hybrids exhibiting superior potency to the standard drug tamoxifen . The potential mechanism of action for such compounds may involve the inhibition of targets like tumor necrosis factor-α (TNF-α), a key regulator in cancer cell proliferation, as supported by molecular docking studies . Researchers can utilize this high-purity compound as a key intermediate in organic synthesis or as a pharmacophore in structure-activity relationship (SAR) studies aimed at developing new small-molecule inhibitors with improved efficacy and selectivity. For Research Use Only. Not for use in diagnostic or therapeutic procedures, or for human consumption.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-12(21)11-25-15-5-4-13-8-17(20(22)26-19(13)10-15)16-9-14(23-2)6-7-18(16)24-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKWGFMFUYNTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2,5-Dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-ones, characterized by its unique structural features that may confer significant biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one. Its molecular formula is C20H18O6C_{20}H_{18}O_6, and it has a molecular weight of approximately 366.35 g/mol. The structure includes a chromen-2-one core with specific substitutions that may influence its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromen derivatives, including 3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one. For instance, research on related compounds has demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). In vitro assays revealed that certain derivatives exhibit IC50 values comparable to established chemotherapeutics like 5-fluorouracil .

Table 1: Anticancer Activity of Chromen Derivatives

CompoundCell LineIC50 (µg/ml)Reference
3-(2,5-Dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-oneMCF-7TBD
Compound 13aMCF-75.5
Compound 13dHepG-26.9

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays measuring its ability to scavenge free radicals. Compounds with similar structures have shown promising results in protecting cells from oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies suggest that derivatives of chromen-2-one may possess antimicrobial properties. The mechanism often involves the inhibition of microbial growth through interactions with cellular targets or disruption of metabolic pathways.

The mechanism by which 3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one exerts its biological effects likely involves the modulation of specific enzymes and receptors. For example:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation or inflammation.
  • Receptor Interaction : It can interact with receptors that regulate cellular signaling pathways, potentially leading to apoptosis in cancer cells.
  • Molecular Docking Studies : Computational studies have indicated that this compound fits well into the active sites of target proteins, suggesting a strong binding affinity which may correlate with its biological activity .

Case Studies and Research Findings

Several case studies have investigated the biological activities of similar compounds:

  • Study on Coumarin Derivatives : A series of coumarin derivatives were synthesized and tested for their anticancer properties against MCF-7 and HepG-2 cell lines. Results indicated that structural modifications significantly impacted their efficacy .
  • Antioxidant Studies : Research showed that certain chromen derivatives could effectively reduce oxidative stress markers in vitro, indicating their potential as therapeutic agents in oxidative stress-related diseases.

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Polarity and Bioavailability: The 2-oxopropoxy group in the target compound introduces a ketone functionality, increasing polarity compared to non-oxygenated substituents (e.g., propyl in 5,7-dihydroxy-4-propyl-2H-chromen-2-one) . This may enhance aqueous solubility and membrane permeability.

Biological Activity: While direct activity data for the target compound is unavailable, analogs with hydroxyl or prenyl groups (e.g., neobavaisoflavone) exhibit anticancer and antimicrobial properties . The 2-oxopropoxy group’s electron-withdrawing nature may modulate binding to proteins such as Aβ42, as seen in prenylflavonoid studies .

Synthetic Accessibility :

  • Yields for coumarin derivatives vary significantly (32–55%), influenced by substituent complexity. The target compound’s synthesis may require specialized steps for introducing the 2-oxopropoxy group, similar to aldol condensation methods used for dimethoxyphenyl-containing analogs .

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